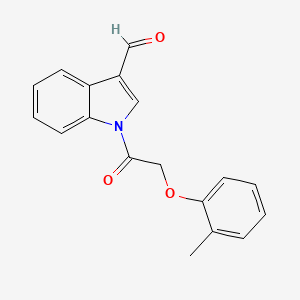
1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a tolyloxy group and an acetyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tolyl Group: The tolyloxy group can be introduced via a nucleophilic aromatic substitution reaction, where a tolyl halide reacts with a phenol derivative in the presence of a base.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Formylation: The final step involves the formylation of the indole ring, which can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tolyloxy group.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various indole derivatives with extended conjugation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Applications De Recherche Scientifique
1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities, due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-(2-(p-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde: Similar structure but with a para-substituted tolyloxy group, which may affect its reactivity and biological activity.
1-(2-(o-Methoxy)acetyl)-1H-indole-3-carbaldehyde: Contains a methoxy group instead of a tolyloxy group, leading to different electronic and steric properties.
1-(2-(o-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H15NO3 |
|---|---|
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
1-[2-(2-methylphenoxy)acetyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C18H15NO3/c1-13-6-2-5-9-17(13)22-12-18(21)19-10-14(11-20)15-7-3-4-8-16(15)19/h2-11H,12H2,1H3 |
Clé InChI |
LGQIKPKRNSRYJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)N2C=C(C3=CC=CC=C32)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
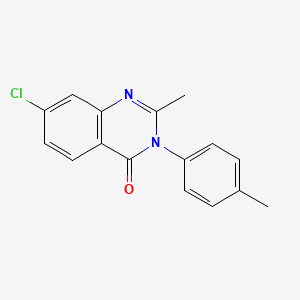


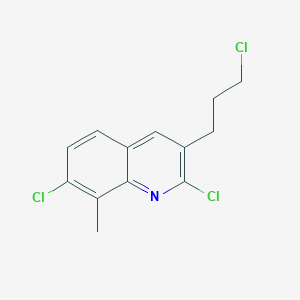
![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)
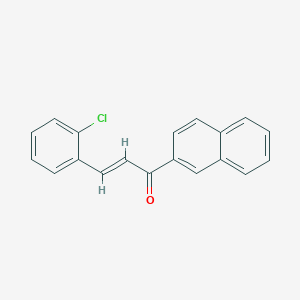


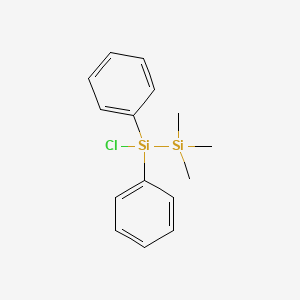
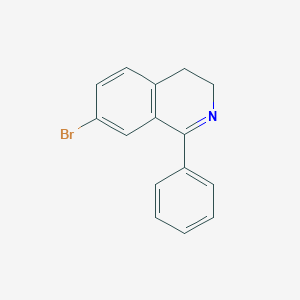
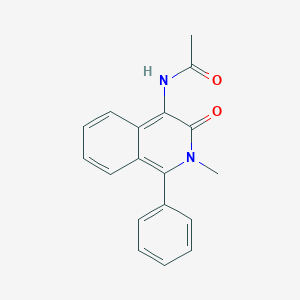
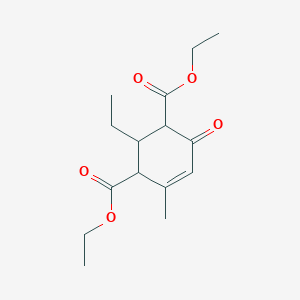
![(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B11839849.png)
